

Application Notes and Protocols for gH625 Liposome Formulation

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Compound of Interest

Compound Name: gH625

Cat. No.: B15600461

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Introduction

The **gH625** peptide, a 19-amino acid sequence derived from the gH glycoprotein of the Herpes simplex 1 virus, is a membrane-perturbing domain that facilitates the translocation of cargo across cellular membranes.^{[1][2]} When incorporated into liposomal formulations, **gH625** enhances the intracellular delivery of encapsulated therapeutics, making it a promising tool for overcoming drug resistance and improving drug efficacy, particularly for targets within the central nervous system.^{[2][3][4]} These application notes provide detailed protocols for the formulation, characterization, and application of **gH625**-functionalized liposomes. The **gH625** peptide interacts with membrane lipids, inducing a transient helical structure that disrupts the membrane organization, thereby enabling the liposome to bypass the endocytic pathway for more direct cytosolic delivery.^{[1][2]}

Physicochemical Characterization of gH625 Liposomes

The physical properties of liposomes are critical for their in vivo performance. Key parameters include particle size (hydrodynamic diameter), polydispersity index (PDI), and drug loading content. Dynamic Light Scattering (DLS) is a standard technique for measuring size and PDI.^[5]

Formulation	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Drug Loading Content (%)	Reference
LipoDoxo-gH625	140	Uniform	>90%	[4][6]
gH625-lipoPACAP	< 200 (implied)	< 0.3	Not specified	[5]

Experimental Protocols

Protocol 1: Preparation of gH625-Functionalized Liposomes via Thin Film Hydration

This protocol describes the formation of large unilamellar vesicles (LUVs) functionalized with **gH625**. Two alternative lipid compositions are provided.

Materials:

- Lipid Composition A: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and Cholesterol (Chol) in a 70:30 molar ratio.[5][7]
- Lipid Composition B: Soy phospholipid mixture, Cholesterol, DSPE-PEG, and (C18)2L-N3 in a 57:28:5:10 molar ratio.[6]
- DSPE-PEG2000-**gH625** (pre-conjugated peptide-lipid) or **gH625**-Pra and azido-functionalized lipids for click chemistry.[5][6]
- Chloroform
- HEPES buffer (5 mM, pH 7.4) or other suitable aqueous buffer.[6][7]
- Nitrogen gas stream
- Lyophilizer
- Water bath sonicator or vortex mixer
- Extruder with polycarbonate membranes (e.g., 0.1 µm pore size).[5][7]

Procedure:

- Lipid Film Formation:
 - Dissolve the chosen lipids and DSPE-PEG2000-**gH625** (if using pre-conjugated peptide) in chloroform in a round-bottom flask.[\[5\]](#)[\[7\]](#)
 - Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.[\[5\]](#)[\[7\]](#)
 - To ensure complete removal of residual solvent, place the flask under vacuum overnight using a lyophilizer.[\[5\]](#)[\[6\]](#)
- Hydration:
 - Hydrate the dry lipid film with the desired aqueous buffer (e.g., HEPES buffer). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[\[6\]](#)[\[7\]](#)
 - Agitate the suspension using a vortex mixer or bath sonicator to facilitate the formation of multilamellar vesicles (MLVs).
- Extrusion:
 - To produce unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., eight times) by alternating between liquid nitrogen and a warm water bath.[\[5\]](#)[\[7\]](#)
 - Extrude the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 0.1 μm) using a mini-extruder.[\[5\]](#)[\[7\]](#)
- Functionalization (if not using pre-conjugated peptide):
 - For post-insertion or click chemistry methods, the **gH625** peptide is conjugated to the surface of pre-formed liposomes.[\[6\]](#)[\[8\]](#) This often involves reacting a modified peptide (e.g., **gH625-Pra** for click chemistry) with reactive lipids incorporated in the liposome membrane.[\[6\]](#)

Protocol 2: Drug Loading using an Ammonium Sulfate Gradient

This method is particularly effective for loading amphipathic weak bases like doxorubicin.

Materials:

- Pre-formed liposomes (from Protocol 1, hydrated with ammonium sulfate buffer)
- Doxorubicin (Doxo) solution
- Sephadex G50 column or other size-exclusion chromatography method.[\[6\]](#)

Procedure:

- Prepare liposomes as described in Protocol 1, using an ammonium sulfate solution (e.g., 250 mM) for hydration.
- Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G50 column pre-equilibrated with a different buffer (e.g., HEPES-NaCl).[\[6\]](#)
- Add the doxorubicin solution to the purified liposomes. The desired drug-to-lipid ratio should be determined empirically, a common starting point is 0.1 (w/w).[\[6\]](#)
- Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) with stirring.[\[9\]](#)
- Remove unloaded doxorubicin using a Sephadex G50 column.[\[6\]](#)
- Determine the drug loading content, which is often above 90%.[\[6\]](#)

Protocol 3: In Vitro Blood-Brain Barrier Transcytosis Assay

This protocol evaluates the ability of **gH625**-liposomes to cross an in vitro model of the blood-brain barrier (BBB).[\[5\]](#)[\[10\]](#)

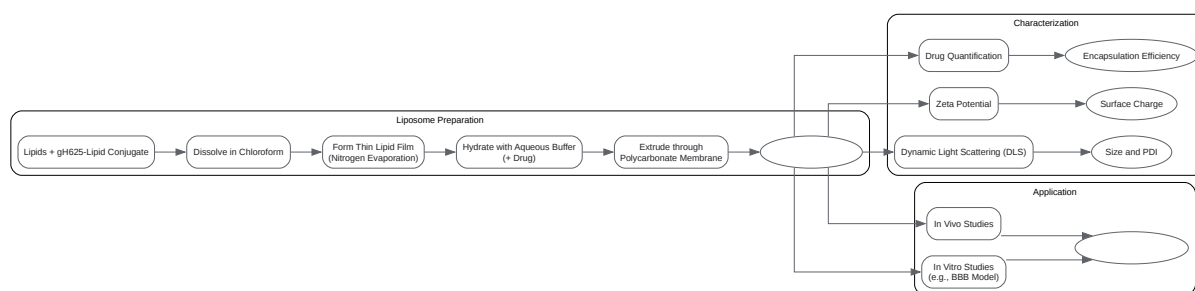
Materials:

- Transwell insert system with a microporous membrane
- Brain endothelial cells (e.g., bEnd.3 cells)
- Neuronal cells (e.g., SH-SY5Y) for the basolateral chamber (optional).[\[5\]](#)[\[10\]](#)
- **gH625**-liposomes encapsulating a fluorescent marker (e.g., Rhodamine-labeled PACAP).[\[5\]](#)
- Control (non-functionalized) liposomes.[\[5\]](#)
- Fluorometer or confocal microscope.

Procedure:

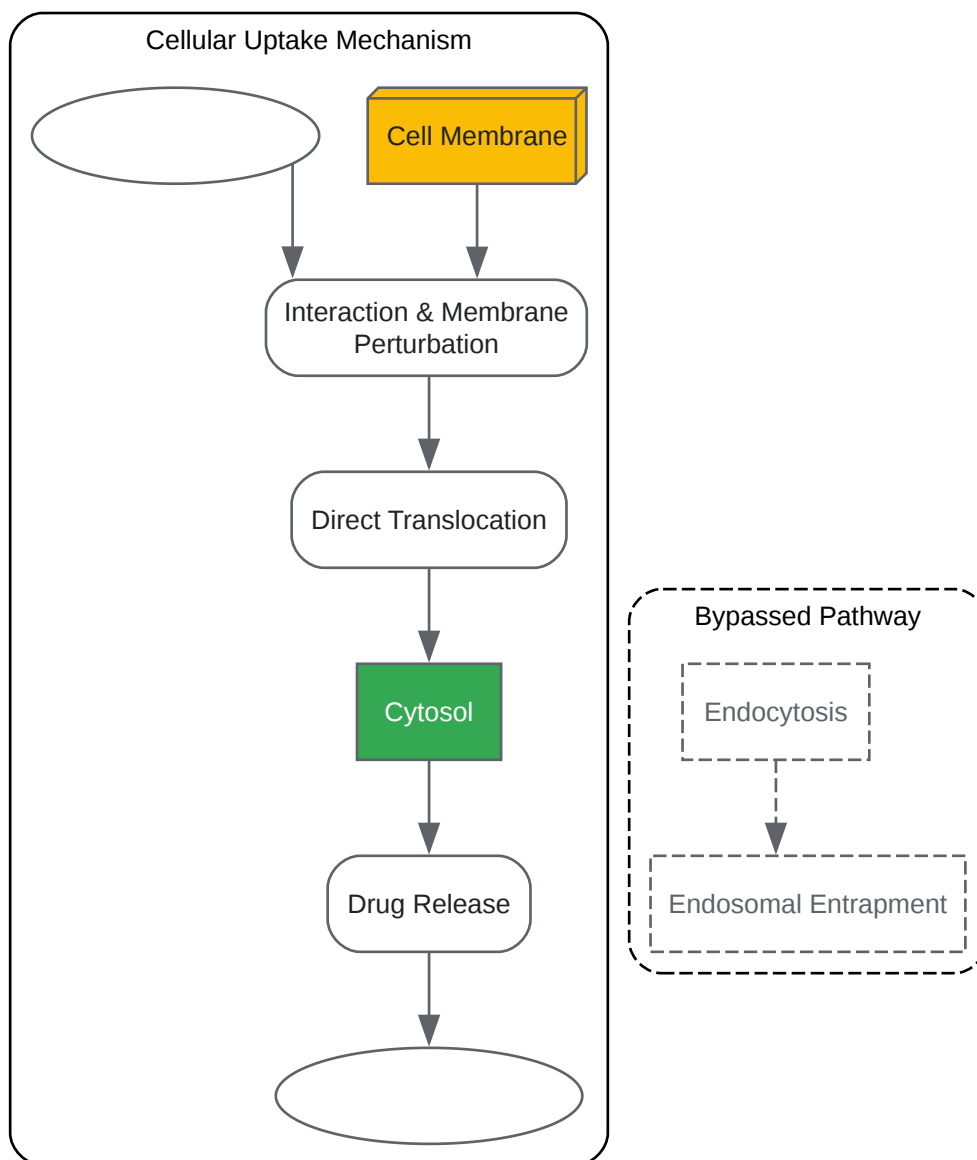
- Seed the brain endothelial cells on the apical side of the Transwell membrane and culture until a confluent monolayer with tight junctions is formed.
- Optionally, culture neuronal cells in the basolateral chamber.[\[10\]](#)
- Add the **gH625**-liposomes and control liposomes to the apical chamber.
- At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.[\[11\]](#)[\[12\]](#)
- Quantify the amount of fluorescently labeled cargo that has crossed the endothelial monolayer using a fluorometer.[\[11\]](#)[\[12\]](#)
- Cell lysates from the endothelial monolayer can also be analyzed to determine cellular uptake.[\[11\]](#)[\[12\]](#)
- Confocal microscopy can be used to visualize the cellular uptake and transcytosis of the liposomes.

Diagrams



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Caption: Workflow for **gH625**-liposome formulation and testing.



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